molecular formula C11H17N3 B13924882 5-(2-(Piperidin-4-yl)ethyl)pyrimidine

5-(2-(Piperidin-4-yl)ethyl)pyrimidine

Cat. No.: B13924882
M. Wt: 191.27 g/mol
InChI Key: WKVYKUMHSVVGRL-UHFFFAOYSA-N
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Description

5-(2-(Piperidin-4-yl)ethyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method involves the alkylation of pyrimidine with a piperidine derivative under basic conditions. The reaction can be carried out using a variety of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 50°C to 100°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Piperidin-4-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Sodium hydride in dimethylformamide at 50°C to 100°C.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyrimidine or piperidine rings.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(2-(Piperidin-4-yl)ethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Piperidin-4-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(2-(Piperidin-4-yl)ethyl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

    5-(2-(Piperidin-4-yl)ethyl)thiazole: Features a thiazole ring in place of the pyrimidine ring.

Uniqueness

5-(2-(Piperidin-4-yl)ethyl)pyrimidine is unique due to the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(2-piperidin-4-ylethyl)pyrimidine

InChI

InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,1-6H2

InChI Key

WKVYKUMHSVVGRL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CN=CN=C2

Origin of Product

United States

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